P-aminophenylacetyl-tuftsin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-aminophenylacetyl-tuftsin involves the coupling of p-aminophenylacetic acid with the tuftsin peptide sequence (Thr-Lys-Pro-Arg). The reaction typically employs standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: P-aminophenylacetyl-tuftsin undergoes various chemical reactions, including:
Oxidation: The amino group in the p-aminophenylacetyl moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
P-aminophenylacetyl-tuftsin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in enhancing the immune response by activating macrophages.
Medicine: Explored for its potential therapeutic applications in treating diseases such as multiple sclerosis and cancer.
Industry: Utilized in the development of diagnostic assays and as a research tool in immunology
Mechanism of Action
The mechanism of action of p-aminophenylacetyl-tuftsin involves its interaction with specific receptors on the surface of macrophages. Upon binding, it activates a cascade of intracellular signaling pathways that enhance the phagocytic activity of these immune cells. This activation leads to increased production of reactive oxygen species (ROS) and the release of cytokines, which help in the destruction of pathogens and tumor cells .
Comparison with Similar Compounds
Tuftsin: The parent compound, known for its immunomodulatory properties.
Acetyl-tuftsin: A derivative with similar biological activity but different pharmacokinetic properties.
Methyl-tuftsin: Another derivative with modifications to the peptide sequence.
Uniqueness: P-aminophenylacetyl-tuftsin is unique due to the presence of the p-aminophenylacetyl group, which enhances its stability and bioavailability compared to other tuftsin derivatives.
Properties
Molecular Formula |
C29H47N9O7 |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34)/t17-,20+,21+,22+,24+/m1/s1 |
InChI Key |
LWGJHKZQCNVQPO-PSVXJDPFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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